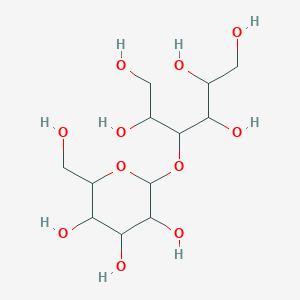
Calmodulin-dependent protein kinase II (290-309)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calmodulin-dependent protein kinase II (290-309) is a peptide fragment derived from the larger enzyme, calmodulin-dependent protein kinase II. This enzyme is a serine/threonine-specific protein kinase regulated by the calcium/calmodulin complex. It plays a crucial role in various cellular processes, including learning, memory, and synaptic plasticity. The peptide fragment (290-309) is often used in research to study the enzyme’s function and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calmodulin-dependent protein kinase II (290-309) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Calmodulin-dependent protein kinase II (290-309) primarily undergoes phosphorylation reactions. This involves the transfer of a phosphate group from ATP to specific serine or threonine residues within the peptide.
Common Reagents and Conditions
ATP: The primary phosphate donor in phosphorylation reactions.
Calcium/Calmodulin: Essential for activating the kinase.
Kinase Buffer: Provides the optimal pH and ionic strength for the reaction.
Major Products
The major product of these reactions is the phosphorylated form of the peptide, which can be further analyzed to study the enzyme’s activity and regulation.
Scientific Research Applications
Calmodulin-dependent protein kinase II (290-309) has numerous applications in scientific research:
Neuroscience: Studying the role of calmodulin-dependent protein kinase II in synaptic plasticity and memory formation.
Cardiology: Investigating its involvement in cardiac function and heart disease.
Cell Biology: Understanding its role in cell cycle regulation and apoptosis.
Drug Development: Screening for potential inhibitors that could modulate the enzyme’s activity in various diseases.
Mechanism of Action
The mechanism of action of calmodulin-dependent protein kinase II involves the binding of calcium/calmodulin to the enzyme, leading to its activation. This activation allows the enzyme to phosphorylate target proteins, thereby modulating their function. The peptide fragment (290-309) is often used to study this process in detail, as it contains key residues involved in the enzyme’s regulation.
Comparison with Similar Compounds
Similar Compounds
- Calmodulin-dependent protein kinase I
- Calmodulin-dependent protein kinase IV
- Calmodulin-dependent protein kinase kinase
Uniqueness
Calmodulin-dependent protein kinase II is unique due to its ability to undergo autophosphorylation, which allows it to remain active even in the absence of calcium/calmodulin. This property is not shared by the other calmodulin-dependent kinases, making it a critical player in long-term potentiation and memory formation.
Properties
Molecular Formula |
C103H185N31O24S |
|---|---|
Molecular Weight |
2273.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115) |
InChI Key |
LRKHMNPQPYICFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


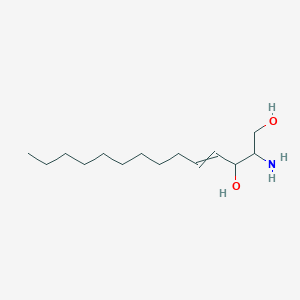


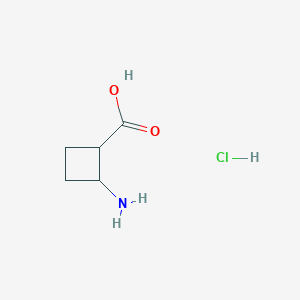
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B13394378.png)

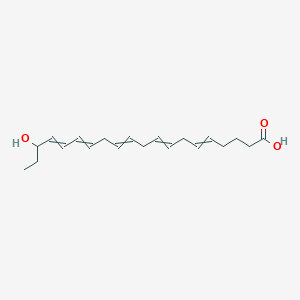
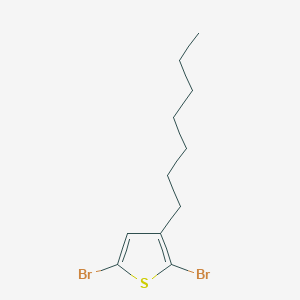

![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)

![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
